
MOG(35-55)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MOG(35-55) is a peptide that has been extensively studied in the field of immunology. This peptide is derived from myelin oligodendrocyte glycoprotein (MOG), which is a protein found in the myelin sheath that surrounds nerve fibers in the central nervous system (CNS). MOG(35-55) has been shown to have immunomodulatory effects, making it a promising candidate for the treatment of autoimmune diseases such as multiple sclerosis (MS).
Scientific Research Applications
Immunomodulatory Effects in Autoimmune Diseases
MOG(35-55) has been identified to have immunomodulatory effects, which are particularly promising for the treatment of autoimmune diseases like multiple sclerosis (MS). It plays a role in the conformational study of MOG peptides, which are essential in understanding demyelination processes in such diseases.
2. Induction of Experimental Autoimmune Encephalomyelitis (EAE) This peptide is used to induce EAE in mouse and rat models, which is a standard model for human MS research. EAE helps in studying the pathogenesis and potential treatments for MS .
Expression in Central Nervous System
MOG(35-55) is derived from human Myelin Oligodendrocyte Glycoprotein (MOG), which is widely expressed in the central nervous system. Its involvement in the central nervous system makes it crucial for neurological studies .
4. Preclinical Studies and T Cell Response Suppression Preclinical studies have shown that oxidized mannan-conjugated peptide MOG35–55 can suppress antigen-specific T cell responses associated with autoimmune demyelination, which is significant for developing therapeutic strategies .
mRNA Vaccine Development
Research has been conducted on designing mRNA vaccines that encode MOG(35-55) epitopes. This approach aims to suppress autoimmunity by targeting specific antigens involved in diseases like MS .
Autoantibody Production and Neurological Disease
MOG(35-55) can induce autoantibody production and relapsing-remitting neurological disease, causing extensive plaque-like demyelination. This application is particularly observed in MS patients and is crucial for understanding the disease’s progression .
Mechanism of Action
Target of Action
The primary target of MOG(35-55) is the myelin oligodendrocyte glycoprotein (MOG) , a minor component of the central nervous system (CNS) myelin . MOG is a key component causing demyelination in multiple sclerosis (MS), and antibodies against MOG can cause demyelination both in vivo and in vitro . MOG(35-55) can induce abnormal activation of autoreactive CD4+ T cells specific to MOG35-55/I-Ab in C57BL/6 mice, leading to experimental autoimmune encephalomyelitis (EAE) .
Mode of Action
MOG(35-55) induces strong T and B cell responses and is highly encephalitogenic . It can induce T cell-mediated multiple sclerosis in animal models . When co-administered with ITE, MOG(35-55) induces tolerogenic dendritic cells and suppresses disease development in mouse preclinical models of multiple sclerosis .
Biochemical Pathways
MOG(35-55) is involved in the fluid immune response of the CNS, making it a major immune target in the demyelination occurring in EAE . It contains 21 amino acids and is a component of the CNS myelin protein that can induce both demyelinating antibody responses and T cell responses .
Pharmacokinetics
It is known that mog(35-55) is soluble in water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
MOG(35-55) suppresses antigen-specific T cell responses associated with autoimmune demyelination . It has been shown to reduce the numbers of infiltrating CD74+ and CD86+ macrophages and increase the numbers of CD206+ microglia in the brain, resulting in smaller lesion sizes and improvement in neurodeficits .
Action Environment
The action of MOG(35-55) can be influenced by environmental factors such as the presence of other compounds. For example, when co-administered with ITE, MOG(35-55) induces tolerogenic dendritic cells and suppresses disease development in mouse preclinical models of multiple sclerosis .
properties
| { "Design of the Synthesis Pathway": "The synthesis of MOG(35-55) can be achieved through solid-phase peptide synthesis (SPPS) method, which involves the stepwise addition of amino acids onto a solid support. This method is efficient and allows for the production of high-quality peptides with good yield and purity.", "Starting Materials": [ "Fmoc-protected amino acids (Fmoc-AA-OH)", "Resin (polystyrene or polyethylene glycol)", "Coupling reagents (e.g. HATU, DIC, or DCC)", "Protecting groups (e.g. Fmoc or Boc)", "Cleavage reagents (e.g. TFA or HF)" ], "Reaction": [ "1. Loading of the resin onto the solid support", "2. Fmoc deprotection using a base (e.g. piperidine) to expose the amine group", "3. Coupling of the first amino acid using a coupling reagent and a protecting group (e.g. Fmoc-Val-OH)", "4. Repeat steps 2-3 for each subsequent amino acid in the sequence until the desired peptide is formed (e.g. Fmoc-Tyr(OtBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Gln(Trt)-OH, etc.)", "5. Cleavage of the peptide from the resin using a cleavage reagent (e.g. TFA)", "6. Purification of the crude peptide using techniques such as HPLC or chromatography", "7. Characterization of the purified peptide using analytical techniques such as mass spectrometry and NMR spectroscopy" ] } | |
CAS RN |
163913-87-9 |
Molecular Formula |
C118H177N35O29S |
Molecular Weight |
2581.99 |
| Interest in MOG has centered on its role in demyelinating diseases, particularly multiple sclerosis (MS). | |
boiling_point |
N/A |
melting_point |
N/A |
sequence |
Met-Glu-Val-Gly-Trp-Tyr-Arg-Ser-Pro-Phe-Ser-Arg-Val-Val-His-Leu -Tyr-Arg-Asn-Gly-Lys |
source |
Synthetic |
synonyms |
MOG(35-55); MOG35-55; MOG 35-55; Myelin Oligodendrocyte Glycoprotein(35-55); Myelin Oligodendrocyte Glycoprotein35-55; Myelin Oligodendrocyte Glycoprotein 35-55 |
Origin of Product |
United States |
Q & A
Q1: What is the mechanism of action of MOG(35-55) in inducing EAE?
A1: MOG(35-55) acts as an autoantigen, triggering an immune response against myelin in susceptible individuals. When administered with adjuvants like complete Freund's adjuvant (CFA), it activates antigen-presenting cells (APCs), which then prime CD4+ T cells to recognize MOG(35-55) presented on MHC class II molecules []. These activated T cells differentiate into proinflammatory Th1 and Th17 subsets, migrate to the CNS, and initiate an inflammatory cascade, leading to demyelination and axonal damage [, ].
Q2: Which T cell subsets are primarily involved in MOG(35-55)-induced EAE?
A2: While both CD4+ and CD8+ T cells contribute to EAE, CD4+ T cells are the primary drivers of the disease in MOG(35-55) induced EAE []. Studies have shown that Th1 and Th17 cells, characterized by the production of IFN-γ and IL-17, respectively, play critical roles in the inflammatory response [, , , , ].
Q3: How does MOG(35-55) interact with the immune system at the cellular level?
A3: MOG(35-55), when presented by MHC class II molecules on APCs, activates MOG-specific T cells by engaging with their T cell receptors (TCRs) [, ]. This interaction triggers downstream signaling cascades, leading to T cell activation, proliferation, and differentiation into effector T cell subsets [].
Q4: Can MOG(35-55)-specific immune responses be modulated?
A4: Yes, various studies have shown that MOG(35-55)-specific immune responses can be modulated using different strategies. These include:
- Immunomodulatory therapies: Treatment with interferon-beta (IFN-β) [], erythropoietin (EPO) [], and atorvastatin [] has been shown to reduce EAE severity, potentially by shifting the immune balance towards anti-inflammatory responses and promoting regulatory T cell activity.
- Tolerogenic vaccines: Vaccines incorporating IFN-β, MOG(35-55), and Alum adjuvant have demonstrated the potential to induce antigen-specific tolerance and ameliorate EAE [].
- Blocking co-stimulatory molecules: Targeting co-stimulatory molecules like CD226 [] or using tolerogenic artificial APCs (TaAPCs) that present MOG peptides along with regulatory molecules like anti-Fas and PD-L1-Fc have shown promise in suppressing EAE progression [, ].
- Dietary interventions: Intermittent fasting has been shown to reduce EAE severity, possibly through mechanisms involving modulation of cytokine production and reduced CNS inflammation [].
Q5: What is the amino acid sequence of MOG(35-55)?
A5: The amino acid sequence of the human MOG(35-55) peptide is: MEVGWYRSPFSRVVHLYRNGKD.
Q6: What is the significance of the glycosylation site in the MOG protein?
A6: The native MOG protein has a single N-linked glycosylation site at asparagine-31. Studies suggest that glycosylation at this site might influence the antigenicity of MOG, potentially contributing to the difficulty in detecting anti-MOG antibodies in humans [, ].
Q7: Can modifying the MOG(35-55) peptide sequence affect its activity?
A7: Yes, modifications to the peptide sequence, such as introducing an MHC-anchoring residue, can alter its immunogenicity and ability to induce EAE []. For example, introducing a tyrosine residue at position 20 of the NF-M15-35 peptide, which shares some sequence homology with MOG(35-55), enhanced its ability to activate T cells and induce EAE [].
Q8: How is MOG(35-55) used in EAE research?
A8: MOG(35-55) is a widely used tool in EAE research for:
- Inducing EAE: Immunization with MOG(35-55) in susceptible mouse strains, such as C57BL/6 mice, induces a reliable and reproducible model of EAE [, , , , ].
- Studying disease mechanisms: EAE induced by MOG(35-55) allows researchers to investigate the cellular and molecular mechanisms involved in CNS inflammation, demyelination, and axonal damage, providing insights into MS pathogenesis [, , , ].
- Testing novel therapies: The MOG(35-55)-induced EAE model is extensively used to evaluate the efficacy of potential therapeutic interventions for MS, including immunomodulatory drugs, cell therapies, and gene therapies [, , , , ].
Q9: What are the advantages of using the MOG(35-55)-induced EAE model?
A9: The MOG(35-55)-induced EAE model offers several advantages:
Q10: What are the limitations of the MOG(35-55)-induced EAE model?
A10: While a valuable tool, the MOG(35-55)-induced EAE model has limitations:
Q11: What are the safety considerations for working with MOG(35-55)?
A11: MOG(35-55) is a potent immunogen and should be handled with caution in a research setting. Researchers should follow appropriate safety protocols, including using personal protective equipment and working in a designated area to minimize the risk of accidental exposure or sensitization.
Q12: What are the ethical considerations for using animals in EAE research?
A12: EAE research involving animals should be conducted ethically and responsibly, adhering to established guidelines and regulations for animal welfare. This includes minimizing the number of animals used, refining experimental procedures to reduce suffering, and using appropriate anesthesia and analgesia to alleviate pain and distress.
Q13: What are the future directions for research on MOG(35-55) and EAE?
A13: Future research directions include:
Q14: What are some key research gaps related to MOG(35-55) and EAE?
A14: Key research gaps include:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




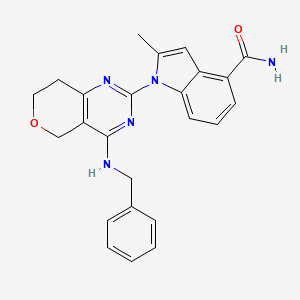
![6-(3-(5,5-difluoro-7-(4-methoxyphenyl)-1,3-dimethyl-5H-4l4,5l4-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-2-yl)propanamido)-N-((4S,7S,10S)-7,10-diisobutyl-2-methyl-4-((E)-2-(methylsulfonyl)vinyl)-6,9,12,19-tetraoxo-5,8,11,18-tetraazatetracosan-24-yl)hexanamide](/img/structure/B612273.png)
![Sulfamic acid, [(1R,2R,3S,4R)-2,3-dihydroxy-4-[[2-[3-[(trifluoromethyl)thio]phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentyl]methyl ester](/img/structure/B612274.png)
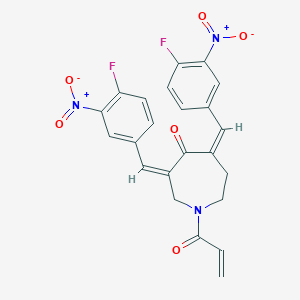
![(1S,2S,3R,4R)-3-[5-Chloro-2-((S)-1-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzocyclohepten-2-ylamino)-pyrimidin-4-ylamino]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid amide](/img/structure/B612281.png)
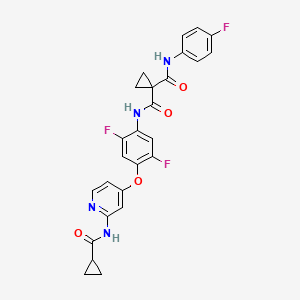
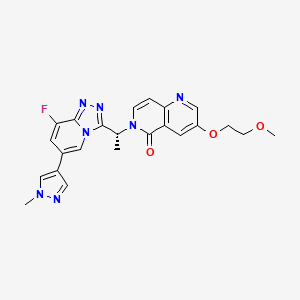
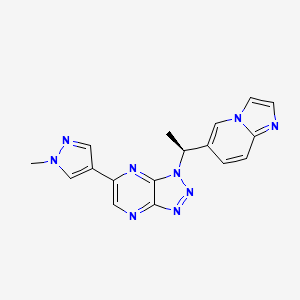
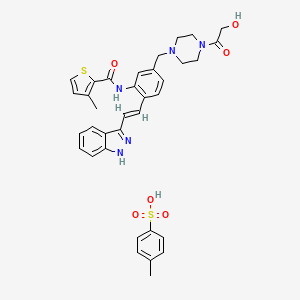
![3-[6-Amino-5-(3,4,5-Trimethoxyphenyl)pyridin-3-Yl]phenol](/img/structure/B612290.png)
![3-(3-(Cyclopentylthio)-5-(((2-methyl-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl)oxy)methyl)-4h-1,2,4-triazol-4-yl)pyridine](/img/structure/B612292.png)